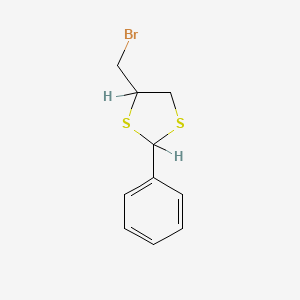

4-Bromomethyl-2-phenyl-1,3-dithiolane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35128-29-1 |

|---|---|

Molecular Formula |

C10H11BrS2 |

Molecular Weight |

275.2 g/mol |

IUPAC Name |

4-(bromomethyl)-2-phenyl-1,3-dithiolane |

InChI |

InChI=1S/C10H11BrS2/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

InChI Key |

VLCNHILPYWCOQE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(SC(S1)C2=CC=CC=C2)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromomethyl 2 Phenyl 1,3 Dithiolane

Conventional Synthetic Approaches

Established methods for synthesizing 4-Bromomethyl-2-phenyl-1,3-dithiolane primarily rely on fundamental organic transformations, including functional group conversion and the classical formation of the dithiolane ring from carbonyl precursors.

Conversion from 4-Hydroxymethyl-2-phenyl-1,3-dithiolane

The synthesis of this compound is commonly achieved through the bromination of its precursor, 4-Hydroxymethyl-2-phenyl-1,3-dithiolane. This transformation involves the conversion of a primary alcohol to an alkyl bromide. The reaction typically proceeds via a nucleophilic substitution mechanism, most often SN2 for primary alcohols. youtube.commasterorganicchemistry.comjove.com

Several reagents are effective for this conversion, with phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) being common choices. libretexts.orgpearson.comunco.edu When using PBr₃, the hydroxyl group of the alcohol attacks the phosphorus atom, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an SN2 reaction, leading to the formation of the alkyl bromide with an inversion of configuration if the carbon is a stereocenter. youtube.compearson.com

The mechanism for the conversion using PBr₃ can be summarized in two main SN2 steps:

Nucleophilic attack: The slightly negative oxygen of the alcohol's hydroxyl group attacks the electrophilic phosphorus atom of PBr₃. Simultaneously, one of the bromine atoms acts as a leaving group. youtube.com

Displacement: The bromide ion generated in the first step then acts as a nucleophile, attacking the carbon atom bonded to the oxygen. This results in the displacement of the now good leaving group, forming the final alkyl bromide product. youtube.com

Other reagents, such as hydrobromic acid (HBr), can also be used, though they are generally more effective for tertiary alcohols which proceed through an SN1 mechanism involving a carbocation intermediate. masterorganicchemistry.comjove.comlibretexts.org For primary alcohols like 4-Hydroxymethyl-2-phenyl-1,3-dithiolane, reagents like PBr₃ are preferred to avoid the harsh acidic conditions and potential side reactions associated with strong hydrohalic acids. libretexts.org

| Reagent | Typical Mechanism | Key Features | Reference |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | SN2 | Effective for primary and secondary alcohols; proceeds via two SN2 steps. | youtube.compearson.com |

| Thionyl Chloride (SOCl₂) / NaBr | SN2 | Used for converting to alkyl chlorides, but can be adapted for bromides. Byproducts (SO₂ and HCl) are gases, simplifying purification. | jove.comlibretexts.org |

| Hydrobromic Acid (HBr) | SN2 for primary, SN1 for tertiary | Strong acid; reaction rates can be slow for primary alcohols. | masterorganicchemistry.comlibretexts.org |

General Principles of 1,3-Dithiolane (B1216140) Formation from Carbonyl Compounds

The 1,3-dithiolane ring system is a thioacetal, which serves as a common protecting group for carbonyl compounds (aldehydes and ketones) due to its stability under various chemical conditions. google.comresearchgate.net The formation of 2-phenyl-1,3-dithiolane (B1617770) derivatives starts with benzaldehyde and a 1,2-dithiol, such as 1,2-ethanedithiol or, in the case of the 4-substituted target molecule, 2,3-dimercapto-1-propanol.

This reaction is typically catalyzed by either a Brønsted or a Lewis acid. organic-chemistry.orgchemicalbook.com The general mechanism is analogous to acetal formation from alcohols and involves several equilibrium steps: wikipedia.orglibretexts.org

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. youtube.comstudy.com

Nucleophilic Attack: One of the thiol groups of the 1,2-dithiol attacks the activated carbonyl carbon, forming a hemithioacetal intermediate. libretexts.org

Formation of a Leaving Group: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, converting it into a good leaving group (water). wikipedia.org

Elimination and Cyclization: The water molecule departs, and the resulting carbocation is stabilized by the adjacent sulfur atom. The second thiol group within the same molecule then attacks this electrophilic center, leading to the formation of the five-membered 1,3-dithiolane ring. wikipedia.org

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral dithiolane product.

A variety of acid catalysts can be employed to facilitate this transformation, offering different levels of reactivity and selectivity. organic-chemistry.org

| Catalyst Type | Example Catalyst | Conditions/Advantages | Reference |

|---|---|---|---|

| Lewis Acid | Yttrium triflate (Y(OTf)₃) | Allows for highly chemoselective protection of aldehydes. | organic-chemistry.org |

| Lewis Acid | Hafnium triflate (Hf(OTf)₄) | Mild conditions that tolerate sensitive functional groups. | organic-chemistry.org |

| Brønsted Acid | Tungstophosphoric acid (H₃PW₁₂O₄₀) | Effective and highly selective catalyst, often used solvent-free. | organic-chemistry.org |

| Other | Iodine (I₂) | Mild reaction conditions, useful for protecting aldehydes and ketones. | organic-chemistry.orgscribd.com |

Advanced and Emerging Synthetic Strategies

Modern synthetic chemistry has introduced novel methods for constructing dithiolane frameworks, moving beyond traditional acid catalysis to leverage the unique reactivity offered by photoredox and transition-metal catalysis.

Visible Light Photoredox Catalysis for Dithiolane Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling transformations under mild conditions. mdpi.comnih.govmdpi.com This strategy has been successfully applied to the direct synthesis of 1,3-dithiolanes from terminal alkynes. In one reported method, Eosin Y, an organic dye, serves as a metal-free photoredox catalyst. rsc.org The reaction proceeds at room temperature under neutral conditions without the need for additives. rsc.org

The general mechanism involves the excitation of the photocatalyst by visible light. The excited catalyst can then engage in single-electron transfer (SET) processes with the substrates to generate radical intermediates. In the context of dithiolane synthesis from alkynes, this leads to a regioselective dihydrothionation, forming the desired 1,3-dithiolane structure. rsc.org This approach offers significant advantages, including the use of a clean energy source and scalability to the gram level. rsc.org

Transition Metal-Catalyzed Pathways to Dithiolane Frameworks

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com While the direct cyclization to form the dithiolane ring is most commonly acid-catalyzed, transition metals play a crucial role in synthesizing precursors and related sulfur-containing heterocycles. Methodologies involving metals such as palladium, nickel, and copper are widely used for C–S bond formation. nih.govuwa.edu.au

These catalytic systems can be applied to construct complex molecules that contain the dithiolane moiety. For instance, transition metal-catalyzed cross-coupling reactions can be used to append the necessary functional groups to precursors before the dithiolane ring is formed. nih.gov Research has also explored the use of a 1,3-dithiane (a related six-membered ring) as a directing group in transition metal-catalyzed C-H functionalization reactions, showcasing the interplay between dithioacetal chemistry and transition metal catalysis. uwa.edu.au

Stereoselective Synthesis and Diastereomeric Control in Dithiolane Systems

The synthesis of this compound involves the creation of two stereocenters at the C2 and C4 positions of the dithiolane ring. This means the product can exist as a mixture of diastereomers (cis and trans isomers). The control of stereochemistry is a critical aspect of modern synthesis, particularly for bioactive molecules where stereoisomers can have vastly different biological activities. mdpi.com

The diastereomeric ratio of the final product is determined during the acid-catalyzed cyclization reaction. The relative orientation of the phenyl group at C2 and the hydroxymethyl group at C4 is established in the transition state of the ring-closing step. Several factors can influence this outcome:

Steric Hindrance: The substituents on the aldehyde (benzaldehyde) and the dithiol (2,3-dimercapto-1-propanol) will tend to adopt a conformation that minimizes steric interactions in the transition state, often leading to a preference for the more thermodynamically stable trans isomer.

Chelation Control: In some cases, a Lewis acid catalyst can coordinate with heteroatoms in the substrates, leading to a more rigid, cyclic transition state. This chelation can enforce a specific geometry, leading to high diastereoselectivity. wikipedia.org

Kinetic vs. Thermodynamic Control: The reaction conditions can favor either the kinetically formed product (lower activation energy) or the thermodynamically more stable product. Understanding principles like the Curtin-Hammett principle can be crucial for predicting and controlling the diastereomeric outcome in systems where intermediates can equilibrate. nih.gov

Achieving stereoselectivity can involve chiral resolution of a racemic mixture or, more efficiently, asymmetric synthesis. mdpi.com This can be accomplished by using enantiopure starting materials, chiral catalysts, or chiral auxiliaries to guide the formation of a specific stereoisomer.

Analogous Synthetic Routes for Related Brominated Dithiolane Derivatives

The synthesis of functionalized dithiolane derivatives provides a framework for understanding the potential synthetic pathways to this compound. These analogous routes highlight the versatility of dithiolane chemistry and the various methods available for introducing diverse functionalities.

Synthesis of Functionalized 1,2-Dithiolanes

A notable one-step synthesis for producing diversely substituted functional 1,2-dithiolanes involves the reaction of 1,3-bis-tert-butyl thioethers with bromine. nsf.govnih.govrsc.org This reaction is advantageous due to its mild conditions and rapid completion, typically within minutes. The proposed mechanism suggests a sulfonium-mediated ring closure. nsf.gov The process is initiated by the formation of a sulfonium bromide, which then eliminates isobutylene. The resulting activated sulfenyl bromide undergoes intramolecular cyclization to form the 1,2-dithiolane ring. nsf.gov

Optimization of this reaction has shown that the inclusion of silica gel can improve yields, likely by scavenging reactive byproducts. nih.gov For instance, the synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane from its corresponding 1,3-bis-tert-butyl thioether saw an increase in isolated yield from 52% to 77% with the addition of silica gel. nsf.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane nsf.gov

| Entry | Deviation from Standard Conditions | Yield (%) |

| 1 | None | 77 |

| 2 | No silica gel | 52 |

| 3 | 0 °C | 24 |

| 4 | NBS instead of Br₂ | 28 |

| 5 | C₂Cl₄Br₂ instead of Br₂ | No reaction |

| 6 | I₂ instead of Br₂ | No reaction |

Standard conditions include the use of bromine and silica gel.

Preparation of 2-Imino-1,3-Dithiolanes

The synthesis of 2-imino-1,3-dithiolanes can be achieved through various methodologies. One efficient and environmentally friendly approach is a one-pot reaction involving allyl chloride, primary amines, carbon disulfide, and iodine under solvent-free conditions. figshare.com This method leads to the formation of 5-iodomethyl-2-imino-1,3-dithiolanes, which can be further functionalized.

Another strategy for synthesizing 4-aryl-2-imino-1,3-dithiolanes involves the reaction of dithiocarbamates with arylsulfonium salts. researchgate.net This reaction proceeds at room temperature in a biphasic water/dichloromethane medium, affording the cyclic products in good yields. researchgate.net

Solid-Phase Synthesis Applications for Dithiolane-Modified Scaffolds

Dithiolane moieties can be incorporated into larger molecular scaffolds, such as peptides, using solid-phase synthesis techniques. nih.govelsevierpure.com This is exemplified by the synthesis of an N-terminus 1,2-dithiolane modified self-assembling peptide. nih.govnih.gov The methodology involves the on-resin coupling of a dithiolane precursor molecule, 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, to the free N-terminus of a peptide chain. nih.gov

Following the coupling, a microwave-assisted thioacetate deprotection of the N-terminus is carried out before the final cleavage of the modified peptide from the resin. nih.govelsevierpure.com This on-resin cyclization yields the desired 1,2-dithiolane functionality. The progress of the coupling reaction can be monitored by a test cleavage of a small amount of resin and subsequent HPLC analysis. nih.gov

Table 2: Key Steps in Solid-Phase Synthesis of a Dithiolane-Modified Peptide

| Step | Description | Key Reagents/Conditions |

| 1. Peptide Synthesis | Standard Fmoc-based solid-phase peptide synthesis. | Fmoc-protected amino acids, coupling reagents (e.g., HBTU/OxymaPure), piperidine for deprotection. |

| 2. Dithiolane Precursor Coupling | Coupling of 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid to the N-terminus. | Dithiolane precursor, coupling reagents. |

| 3. On-Resin Deprotection & Cyclization | Microwave-assisted removal of thioacetate groups to form the disulfide bond. | Ammonium hydroxide. |

| 4. Cleavage and Purification | Cleavage of the peptide from the resin and subsequent purification. | Cleavage cocktail (e.g., TFA/TIS/Water), HPLC purification. |

Optimization of Reaction Conditions and Scalability for this compound Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process: the formation of the alcohol precursor, (2-phenyl-1,3-dithiolan-4-yl)methanol, followed by its bromination. The optimization and scalability of each step are crucial for efficient production.

The precursor, (2-phenyl-1,3-dithiolan-4-yl)methanol, can be synthesized by the condensation of benzaldehyde with 2,3-dimercaptopropan-1-ol. This reaction is analogous to the general synthesis of 1,3-dithiolanes from carbonyl compounds and dithiols, which is often catalyzed by a Brønsted or Lewis acid. organic-chemistry.org

The subsequent conversion of the primary alcohol to the corresponding bromide is a standard organic transformation. Several reagents are effective for this purpose, with phosphorus tribromide (PBr₃) being a common and efficient choice for primary and secondary alcohols. commonorganicchemistry.com The reaction with PBr₃ typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral. commonorganicchemistry.comorgosolver.com This method is often preferred over using hydrobromic acid as it minimizes the risk of carbocation rearrangements. chemistrysteps.com

Table 3: Common Reagents for the Conversion of Primary Alcohols to Alkyl Bromides

| Reagent | Typical Conditions | Advantages | Potential Considerations |

| Phosphorus tribromide (PBr₃) | Pyridine or other non-protic solvent, 0 °C to room temperature | High yields, minimal rearrangements, suitable for primary and secondary alcohols. chemistrysteps.com | Reagent is sensitive to moisture. |

| N-Bromosuccinimide (NBS) with triphenylphosphine (PPh₃) | Dichloromethane or other aprotic solvent, 0 °C to room temperature | Mild conditions, good for a wide range of substrates. | Formation of triphenylphosphine oxide byproduct which needs to be removed. |

| Thionyl bromide (SOBr₂) | Aprotic solvent | Can be used for converting alcohols to bromides. | More reactive and less commonly used than SOCl₂. commonorganicchemistry.com |

The optimization of the bromination step would involve screening different brominating agents, solvents, reaction temperatures, and reaction times to maximize the yield and purity of this compound. For scalability, factors such as heat management during the addition of the brominating agent, efficient mixing, and safe handling of reagents and byproducts would need to be carefully considered. Continuous flow reactors could offer a scalable and safer alternative for such exothermic reactions.

Reactivity and Transformations of 4 Bromomethyl 2 Phenyl 1,3 Dithiolane

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The presence of a bromine atom, a good leaving group, on the methyl substituent of the 1,3-dithiolane (B1216140) ring makes this position susceptible to attack by nucleophiles. This reactivity allows for the introduction of a wide variety of functional groups, making it a valuable intermediate in organic synthesis.

Diverse Functionalization via Halide Displacement

The displacement of the bromide ion by various nucleophiles is a key reaction of 4-bromomethyl-2-phenyl-1,3-dithiolane. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples for the 2-phenyl substituted dithiolane are not extensively detailed in the provided search results, the reactivity of the analogous 1,3-dithiane systems provides a strong indication of the expected transformations. For instance, lithio derivatives of 1,3-dithiane and 2-phenyl-1,3-dithiane readily react with primary alcohol arenesulfonates, which are analogous to alkyl halides, to form 2-alkyl derivatives in high yields organic-chemistry.org. This suggests that this compound would undergo similar reactions with a range of nucleophiles.

Common nucleophiles that could be employed for the functionalization of the bromomethyl group include:

Cyanide ions (CN⁻) to form nitriles.

Azide ions (N₃⁻) to introduce an azido group.

Alkoxides (RO⁻) and phenoxides (ArO⁻) to form ethers.

Thiolates (RS⁻) and thiophenoxides (ArS⁻) to form thioethers.

Carboxylates (RCOO⁻) to form esters.

Amines (RNH₂, R₂NH, R₃N) to form ammonium salts or, after deprotonation, substituted amines.

Organometallic reagents such as Grignard reagents (RMgX) or organocuprates (R₂CuLi) to form new carbon-carbon bonds.

Mechanistic Studies of Bromine Reactivity and Elimination

The nucleophilic substitution reactions at the bromomethyl group are expected to proceed primarily through an Sₙ2 mechanism. This is due to the primary nature of the carbon bearing the bromine atom, which is sterically accessible to incoming nucleophiles. The reaction rate would be influenced by the strength of the nucleophile, the solvent, and the temperature.

Elimination reactions, such as dehydrobromination to form a methylene dithiolane, could potentially compete with substitution, particularly in the presence of strong, sterically hindered bases. However, for a primary bromide like that in this compound, substitution is generally the favored pathway.

Ring-Opening and Fragmentation Pathways of the 1,3-Dithiolane Core

The 1,3-dithiolane ring, while relatively stable, can undergo cleavage under specific reaction conditions. These reactions often involve the use of strong bases or exposure to thermal or oxidative stress.

Base-Mediated Fragmentation to Dithiocarboxylates

A significant reaction of 2-aryl-1,3-dithiolanes is their base-mediated fragmentation to form aryl-dithiocarboxylates. This reaction has been developed into a one-pot synthesis of dithioesters. nih.gov The process involves the deprotonation at the C(2) position of the dithiolane ring using a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), followed by fragmentation of the ring. nih.gov The resulting dithiocarboxylate anion can then be trapped by an electrophile, such as an alkyl halide, to furnish the corresponding dithioester in good yields. nih.gov

While the specific substrate in these studies is 2-aryl-1,3-dithiolane, the presence of the bromomethyl group at the 4-position of the target compound could potentially influence the reaction. The acidic proton at C(2) is key to initiating the fragmentation. It is plausible that under strongly basic conditions, side reactions involving the bromomethyl group could occur.

| Base | Solvent | Temperature | Time | Outcome |

| LiHMDS | CPME | 100 °C | 5 min | Generation of aryl-dithiocarboxylates |

| NaH | DMF/HMPA | 130-150 °C | 2 h | Fragmentation of 2-aryl-1,3-dithiolanes |

Thermal and Oxidative Degradation Profiles

Thermal Degradation: The thermal stability of 1,3-dithiolane derivatives can be influenced by their substituents. Studies on the thermal degradation of related brominated compounds indicate that the primary decomposition products often include hydrogen bromide. cetjournal.it For this compound, thermal decomposition would likely involve the cleavage of the C-Br bond and potentially the fragmentation of the dithiolane ring. The degradation of aromatic poly(ether sulfone)s, which also contain aryl and ether linkages, shows that thermal cleavage of such moieties occurs at temperatures above 400 °C. mdpi.com The thermal degradation of phthalonitrile foam, another complex aromatic structure, occurs in multiple stages, releasing gases like H₂O, CO₂, and NH₃ at initial stages, followed by backbone decomposition and carbonization at higher temperatures. mdpi.com

Oxidative Degradation: The 1,3-dithiolane ring is susceptible to oxidative cleavage, which is a common method for the deprotection of carbonyl compounds. organic-chemistry.org Various oxidizing agents can be used for this purpose, including N-bromosuccinimide (NBS), poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS], and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA]. arkat-usa.org These reagents can efficiently convert 1,3-dithiolanes back to their corresponding aldehydes or ketones under mild, often solvent-free conditions. arkat-usa.org In the case of this compound, oxidative cleavage would be expected to yield benzaldehyde. Mechanistic studies on the oxidative degradation of related phenolic compounds have shown the involvement of radical intermediates. researchgate.net

| Oxidizing Agent | Conditions | Outcome |

| TBBDA | Solvent-free, room temp. | Deprotection to carbonyl compound |

| PBBS | Solvent-free, room temp. | Deprotection to carbonyl compound |

| NBS | Solvent-free, room temp. | Deprotection to carbonyl compound |

Cycloaddition and Other Pericyclic Reactions

The 1,3-dithiolane ring itself is generally not a reactive participant in cycloaddition reactions. However, derivatives of 1,3-dithiolanes can be modified to undergo such transformations. For instance, trans-2-methylene-1,3-dithiolane 1,3-dioxide, a C₂-symmetric vinyl sulfoxide, has been shown to react with 3-oxidopyridinium betaines in a [3+2] cycloaddition reaction with high yield and diastereoselectivity. researchgate.net This suggests that if the this compound were to be converted into a derivative containing a suitable dipolarophile or diene, it could participate in cycloaddition reactions. The Huisgen [3+2] dipolar cycloaddition, for example, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. nih.gov

Intramolecular Rearrangements and Hydride Transfer Processes in Dithiolane Systems

While specific studies on the intramolecular rearrangements and hydride transfer processes of this compound are not extensively documented in publicly available literature, the reactivity of the broader 1,3-dithiolane and dithiane systems provides insights into potential transformations. These rearrangements are often dependent on specific conditions, such as the presence of a base or acid, or the application of thermal or photochemical energy.

One notable rearrangement observed in 1,3-dithiolane and dithiane systems is a base-dependent oxidative rearrangement that leads to the formation of disulfide-linked-dithioesters. This transformation occurs under visible-light photoredox catalytic conditions and the choice of base can selectively direct the reaction towards either the rearranged product or a sulfoxide. chemrxiv.org This suggests that under specific oxidative and basic conditions, the dithiolane ring of this compound could potentially undergo rearrangement.

Furthermore, 2-aryl-1,3-dithiolanes have been shown to undergo a base-mediated fragmentation. Deprotonation at the C2 position can lead to ring fragmentation, generating a dithiocarboxylate anion and ethylene gas. nih.gov This reactivity highlights the lability of the dithiolane ring under basic conditions, which could precede or compete with other intramolecular processes.

Thermal rearrangements, such as chemicalbook.comgre.ac.uk carbon shifts, are known to occur in various cyclic systems, often proceeding through diradical intermediates. researchgate.net Although not specifically reported for this compound, the possibility of thermally induced rearrangements involving the substituents on the dithiolane ring cannot be entirely ruled out, though such reactions would likely require significant energy input.

Hydride transfer processes are fundamental in many chemical and biological systems. In the context of organic chemistry, 1,2- and 1,3-hydride shifts are common in carbocationic intermediates. nih.gov While direct evidence for intramolecular hydride transfer within the this compound molecule is lacking, such a process could theoretically occur if a carbocation were to be generated on the dithiolane ring or its substituents under acidic conditions. However, the stability of such an intermediate and the favorability of a hydride shift would depend on the specific molecular geometry and reaction conditions. It is important to note that 1,3-hydride shifts are generally considered less common than 1,2-hydride shifts in carbocation rearrangements. nih.gov

Redox Chemistry of the 1,3-Dithiolane Ring System

The 1,3-dithiolane ring is redox-active, and its sulfur atoms can undergo both oxidation and reduction reactions. These transformations are crucial for both synthetic applications and for understanding the stability and reactivity of dithiolane-containing compounds.

Oxidation of the 1,3-Dithiolane Ring:

The sulfur atoms in the 1,3-dithiolane ring can be oxidized to form sulfoxides and, subsequently, sulfones. The oxidation of 2-phenyl-1,3-dithiolane (B1617770) can be achieved with various oxidizing agents. For instance, diastereoselective oxidation to the corresponding monosulfoxide can be accomplished using tert-butyl hydroperoxide (t-BuOOH) in the presence of a titanium catalyst (Cp2TiCl2). chemicalbook.com Microbial oxidation has also been reported to produce 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com

Electrochemical methods provide a controlled way to oxidize the dithiolane ring. Anodic oxidation of dithiane carboxylic acids has been shown to be a mild and efficient method for accessing functionalized orthoesters. gre.ac.uk The electrochemical oxidation of 5-substituted 2-tert-butyl-1,3-dithianes in wet acetonitrile can selectively yield 4-substituted 1,2-dithiolane 1-oxides. arizona.edu While this is a dithiane system, it suggests that electrochemical oxidation of this compound could also lead to interesting oxidized products.

The redox potential of a related compound, 2-(2,3-dihydroxy phenyl)-1,3-dithiane, was investigated using cyclic voltammetry and determined to be 0.753 V versus the Standard Hydrogen Electrode (SHE). researchgate.net This value provides an estimate of the electrochemical potential required for the oxidation of similar 2-phenyl substituted dithioacetals.

| Substrate | Reagent/Condition | Product | Reference |

|---|---|---|---|

| 2-Phenyl-1,3-dithiolane | t-BuOOH, Cp2TiCl2 | 2-Phenyl-1,3-dithiolane-1-oxide (monosulfoxide) | chemicalbook.com |

| 1,3-Dithiolanes | Microbial oxidation | 1,3-Dithiolane-1-oxides (high enantiomeric excess) | chemicalbook.com |

| 5-substituted 2-tert-butyl-1,3-dithianes | Anodic oxidation in wet acetonitrile | 4-substituted 1,2-dithiolane 1-oxides | arizona.edu |

| 2-(2,3-dihydroxy phenyl)-1,3-dithiane | Cyclic Voltammetry | Redox potential: 0.753 V vs. SHE | researchgate.net |

Reduction of the 1,3-Dithiolane Ring and its Derivatives:

The 1,3-dithiolane ring itself is generally stable to many reducing agents. organic-chemistry.org However, oxidized derivatives, such as sulfoxides, can be reduced back to the corresponding dithiolane. A variety of reagents have been developed for the deoxygenation of sulfoxides to sulfides. For example, the combination of triflic anhydride and potassium iodide in acetonitrile at room temperature is an effective system for this transformation and is compatible with various functional groups. organic-chemistry.org Another method involves the use of 1,3-dithiane in the presence of a catalytic amount of electrophilic bromine to reduce sulfoxides to sulfides. acs.org

| Substrate | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Sulfoxides | Triflic anhydride, Potassium iodide, Acetonitrile, Room temperature | Sulfides | organic-chemistry.org |

| Sulfoxides | 1,3-Dithiane, Catalytic electrophilic bromine, Chloroform | Sulfides | acs.org |

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Bromomethyl-2-phenyl-1,3-dithiolane, providing detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms.

In ¹H NMR spectroscopy, the proton on the carbon atom shared by the two sulfur atoms (C2) is expected to appear as a singlet in the range of 5.5-6.0 ppm. This significant downfield shift is due to the deshielding effects of the adjacent sulfur atoms and the phenyl group. The protons of the phenyl group will likely produce a complex multiplet between 7.2 and 7.5 ppm. The protons on the dithiolane ring and the bromomethyl group will exhibit more complex splitting patterns due to diastereotopicity arising from the chiral center at C4. The proton at C4 would appear as a multiplet, and the two protons of the bromomethyl group would also be diastereotopic, resulting in separate signals, likely doublets of doublets (a four-line AB quartet), due to geminal and vicinal coupling.

¹³C NMR spectroscopy provides further structural confirmation. The carbon of the phenyl group attached to the dithiolane ring (C2) is expected to resonate around 70-80 ppm. The carbons within the phenyl ring will show signals in the aromatic region, typically between 125 and 140 ppm. The carbons of the dithiolane ring and the bromomethyl group will appear in the aliphatic region. The carbon atom of the bromomethyl group is anticipated to be in the 30-40 ppm range due to the influence of the bromine atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 5.5 - 6.0 (s) | 70 - 80 |

| Phenyl-H | 7.2 - 7.5 (m) | 125 - 140 |

| C4-H | Multiplet | 40 - 50 |

| C5-H₂ | Multiplets | 35 - 45 |

| CH₂Br | Doublets of doublets | 30 - 40 |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound, as well as for deducing its structure through fragmentation analysis. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 pattern for the molecular ion and any bromine-containing fragments. docbrown.infoyoutube.com

The molecular ion peak [M]⁺ should be observable, and its mass will correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation pattern is expected to be influenced by the different functional groups present. Common fragmentation pathways would likely involve the loss of the bromine atom, leading to a significant [M-Br]⁺ peak. docbrown.infoyoutube.com Cleavage of the C-S bonds in the dithiolane ring is another probable fragmentation route. acs.org The phenyl group can be lost as a radical, giving rise to a [M-C₆H₅]⁺ ion. Further fragmentation of the dithiolane ring and the alkyl chain would also be observed.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Notes |

| [M]⁺, [M+2]⁺ | [C₁₀H₁₁BrS₂]⁺ | Molecular ion with bromine isotope pattern. |

| [M-Br]⁺ | [C₁₀H₁₁S₂]⁺ | Loss of a bromine radical. |

| [M-C₆H₅]⁺ | [C₄H₆BrS₂]⁺ | Loss of a phenyl radical. |

| [C₇H₇]⁺ | Tropylium ion | A common fragment from benzyl (B1604629) moieties. |

| [C₄H₅S₂]⁺ | Fragment from dithiolane ring cleavage |

X-ray Crystallography for Elucidating Solid-State Architecture and Conformation

Should this compound form suitable single crystals, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. nih.gov This technique would confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsional angles.

The conformation of the five-membered dithiolane ring is of particular interest. It is expected to adopt a twisted or envelope conformation to minimize steric strain. nih.gov The analysis would also reveal the relative stereochemistry of the substituents on the ring, specifically the orientation of the phenyl group at C2 and the bromomethyl group at C4. Furthermore, intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that dictate the crystal packing could be identified. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum is expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic phenyl ring and the aliphatic dithiolane ring. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring will be observed in the 1600-1450 cm⁻¹ region. The C-S stretching vibrations of the dithiolane ring are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. A key absorption will be the C-Br stretch of the bromomethyl group, which is anticipated to be in the 515-690 cm⁻¹ range. libretexts.orgorgchemboulder.com

Raman spectroscopy would provide complementary information. The symmetric vibrations of the phenyl ring and the S-S and C-S bonds of the dithiolane ring are often more intense in the Raman spectrum compared to the IR spectrum. currentseparations.comusp.br

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 | 3000 - 2850 |

| Phenyl C=C stretch | 1600 - 1450 | 1600 - 1450 |

| C-S stretch | 800 - 600 | 800 - 600 |

| C-Br stretch | 690 - 515 | 690 - 515 |

Chiroptical Spectroscopy for Enantiomeric Purity Determination (if applicable)

Given that this compound possesses a chiral center at the C4 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the enantiomeric purity of a sample. researchgate.netnih.gov

These techniques measure the differential absorption or rotation of left and right circularly polarized light by a chiral molecule. nih.gov Each enantiomer will produce a mirror-image CD spectrum. Therefore, by comparing the experimentally measured spectrum to that of a known enantiomerically pure standard, the enantiomeric excess (ee) of the sample can be determined. In the absence of a standard, the presence of a CD signal would confirm the chirality of the sample and that it is not a racemic mixture.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions. mdpi.com For a molecule like 4-Bromomethyl-2-phenyl-1,3-dithiolane, DFT calculations can be employed to explore various reaction pathways, such as nucleophilic substitution at the bromomethyl group or reactions involving the dithiolane ring itself.

By mapping the potential energy surface, DFT can identify transition states and intermediates, providing a quantitative measure of activation energies and reaction thermodynamics. For instance, in a hypothetical reaction with a nucleophile, DFT calculations could predict whether the reaction proceeds through a concerted SN2 mechanism or a stepwise SN1 pathway. The calculated energy barriers for each step would reveal the most probable reaction course.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State | +15.2 |

| Products (4-Substituted-2-phenyl-1,3-dithiolane + Br⁻) | -10.5 |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

Furthermore, DFT can be used to study more complex processes, such as cycloaddition reactions where the dithiolane ring might participate. researchgate.net The regioselectivity and stereoselectivity of such reactions can be rationalized by comparing the activation energies of different possible transition states. researchgate.net

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations offer a detailed picture of the electronic structure and bonding within this compound. Methods like Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution, hybridization, and donor-acceptor interactions within the molecule.

The presence of two sulfur atoms in the dithiolane ring significantly influences the electronic properties. These sulfur atoms, with their lone pairs of electrons, can participate in hyperconjugative interactions, affecting the stability and reactivity of the molecule. The phenyl group at the 2-position further delocalizes electron density through resonance.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms

| Atom | Charge (a.u.) |

| C(2) (attached to phenyl and sulfurs) | +0.15 |

| S(1) | -0.05 |

| S(3) | -0.05 |

| C(4) (attached to bromomethyl) | -0.10 |

| C (of CH₂Br) | +0.08 |

| Br | -0.12 |

Note: The values in this table are hypothetical and serve to illustrate the output of quantum chemical calculations.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also crucial. The energy and spatial distribution of these frontier orbitals can predict the sites of nucleophilic and electrophilic attack. For this compound, the LUMO is expected to be localized on the σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The five-membered dithiolane ring is not planar and can adopt various conformations, such as envelope and twist forms. Conformational analysis, using computational methods, can determine the relative energies of these conformers and the energy barriers for their interconversion. For this compound, the orientation of the phenyl and bromomethyl substituents will significantly influence the conformational preferences.

Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformations. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. Studies on similar cyclic systems have shown that the presence of bulky substituents can lock the ring into a specific conformation. pacific.edu

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides a framework for predicting the reactivity of this compound. Reactivity indices derived from DFT, such as the Fukui functions and dual descriptor, can identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attack.

In reactions involving multiple possible outcomes, computational methods can predict the regioselectivity and stereoselectivity. For example, in an elimination reaction involving the bromomethyl group, calculations could predict the preferred formation of a particular alkene isomer. Similarly, for reactions at the dithiolane ring, the stereochemical outcome can be predicted by analyzing the energies of diastereomeric transition states. Theoretical studies on cycloaddition reactions of related dithiolane derivatives have demonstrated the power of these predictive capabilities. beilstein-journals.orgresearchgate.net

Theoretical Investigation of Sulfur-Containing Heterocycle Stability and Intermediates

The stability of the 1,3-dithiolane (B1216140) ring in this compound is a key aspect that can be investigated theoretically. The inherent stability of the dithiolane moiety contributes to its use as a protecting group in organic synthesis. organic-chemistry.org Computational methods can quantify this stability by calculating the heat of formation or by comparing its energy to that of isomeric structures.

Furthermore, computational studies are invaluable for characterizing reactive intermediates that may be formed during reactions. For instance, if a reaction proceeds via a carbocation intermediate, its structure, stability, and subsequent rearrangement pathways can be thoroughly investigated using quantum chemical methods. The role of the sulfur atoms in stabilizing adjacent positive charges through electron donation is a well-established principle that can be quantified computationally. researchgate.net

Applications in Advanced Organic Synthesis

Utilization as a Key Synthetic Intermediate for Complex Molecules

While specific examples detailing the use of 4-bromomethyl-2-phenyl-1,3-dithiolane in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs suggest a significant potential as a key intermediate. The dithiolane moiety can serve as a protected aldehyde, which is a common functional group in many biologically active molecules. The bromomethyl group allows for the introduction of this protected carbonyl equivalent into a target molecule through nucleophilic substitution reactions. This strategy is particularly useful in multi-step syntheses where the direct use of an aldehyde might be incompatible with other reagents or reaction conditions.

The general synthetic utility of dithiolanes as building blocks for complex molecules is well-established. nih.gov They are employed in the assembly of diverse molecular frameworks, ranging from lipids and carbohydrates to various carbocyclic scaffolds. nih.gov The phenyl group at the 2-position of the dithiolane ring in the title compound can influence the stereochemical outcome of reactions at the adjacent bromomethyl-substituted carbon, potentially enabling diastereoselective transformations in the synthesis of chiral molecules.

Precursor to Structurally Diverse Heterocyclic Compounds

The reactive nature of the bromomethyl group makes this compound an excellent precursor for the synthesis of a wide array of heterocyclic compounds. Through reactions with various dinucleophiles, the dithiolane unit can be incorporated into new ring systems. For instance, reaction with primary amines can lead to the formation of nitrogen-containing heterocycles, while reaction with dithiols could yield larger sulfur-containing rings.

The synthesis of novel heterocyclic libraries is a cornerstone of medicinal chemistry and drug discovery. The use of versatile building blocks like this compound allows for the generation of structurally diverse compounds that can be screened for biological activity. nih.gov The dithiolane ring itself is a heterocyclic moiety, and modifications involving this ring can lead to further structural diversification.

Building Block in the Synthesis of Functionalized Organosulfur Compounds

Organosulfur compounds are of great importance in various fields, including pharmaceuticals, agrochemicals, and materials science. nih.gov this compound, containing three sulfur atoms, is an inherent building block for more complex functionalized organosulfur compounds. The bromine atom can be displaced by a variety of sulfur-containing nucleophiles, such as thiols and thioamides, to introduce additional sulfur functionalities.

The synthesis of organophosphorus compounds often involves the reaction of an electrophilic carbon center with a phosphorus nucleophile. The bromomethyl group of this compound provides such an electrophilic site. Reaction with phosphines or phosphites can lead to the formation of phosphonium (B103445) salts or phosphonates, respectively. These resulting organophosphorus compounds, bearing the 2-phenyl-1,3-dithiolane (B1617770) moiety, could exhibit unique chemical and biological properties.

The Arbuzov reaction is a classic method for the synthesis of phosphonates from alkyl halides and trialkyl phosphites. organic-chemistry.org This reaction could be applied to this compound to yield the corresponding phosphonate (B1237965) ester. Such compounds can serve as intermediates for the synthesis of phosphonic acids or other phosphorus-containing derivatives. beilstein-journals.org

Table 1: Potential Organophosphorus Derivatives from this compound

| Reactant | Product Type | Potential Application |

| Triphenylphosphine | Phosphonium salt | Wittig reagent precursor |

| Triethyl phosphite | Diethyl phosphonate | Intermediate for phosphonic acids |

The dithiolane functional group is found in a number of biologically active molecules and serves as a key structural motif in various pharmaceutical intermediates. sostie.com The ability of this compound to act as a versatile building block makes it a valuable tool in the construction of these advanced intermediates. For example, the dithiolane moiety can be used to mask a carbonyl group during a synthetic sequence, which can then be deprotected at a later stage to reveal the desired functionality. ontosight.ai

The introduction of the 2-phenyl-1,3-dithiolan-4-ylmethyl fragment into a molecule can impart specific physicochemical properties, such as lipophilicity and metabolic stability, which are important considerations in drug design.

Contributions to Materials Science and Polymer Chemistry

Dithiolane-containing molecules have found applications in materials science and polymer chemistry. chemrxiv.orgrsc.org For instance, polymers bearing dithiolane units have been investigated for their ability to absorb heavy metal ions, such as mercury(II). researchgate.net The sulfur atoms in the dithiolane ring can coordinate to metal ions, making these materials effective for environmental remediation. This compound could be used as a monomer or a functionalizing agent to introduce dithiolane units into polymers.

The reactive bromomethyl group allows for the incorporation of the dithiolane moiety into polymer backbones or as pendant groups through various polymerization techniques or post-polymerization modifications. The presence of the phenyl group may also influence the thermal and mechanical properties of the resulting polymers.

Table 2: Potential Applications in Materials Science

| Application Area | Role of this compound |

| Heavy metal absorption | Monomer for synthesizing absorbent polymers |

| Functional polymers | Introduction of dithiolane functionality |

| Self-healing materials | Potential cross-linking agent |

Strategic Role in Anion Relay Chemistry and Masked Reactivity

The concept of "umpolung" or reactivity inversion is a powerful strategy in organic synthesis, and dithianes have played a pivotal role in this area as masked acyl anion equivalents. youtube.comorganic-chemistry.org While 1,3-dithianes are more commonly used for this purpose, the 1,3-dithiolane (B1216140) moiety can also function as a masked carbonyl group. The deprotonation of the C2-proton of the dithiolane ring would generate a nucleophilic center, effectively acting as an acyl anion equivalent. nih.gov

Anion Relay Chemistry (ARC) is a powerful tactic that builds upon the concept of dithiane anions to construct complex molecules through a cascade of anionic reactions. organic-chemistry.orgwsu.edu This methodology often involves the generation of an initial anion which then triggers a rearrangement to form a second, remote anion that can react with an electrophile. organic-chemistry.orgupenn.edu Although the direct involvement of this compound in published ARC sequences is not prominent, its structure suggests potential applications. The dithiolane moiety could serve as the anion-stabilizing group, and the bromomethyl handle provides a site for initial functionalization or for tethering to other reactive components.

Role in Carbonyl Protecting Group Strategies in Multi-Step Syntheses

In the intricate field of multi-step organic synthesis, the strategic protection of reactive functional groups is a cornerstone for achieving target molecules with high efficiency and selectivity. wikipedia.org Carbonyl groups, present in aldehydes and ketones, are particularly susceptible to a wide range of reagents, including nucleophiles and hydrides. wikipedia.org This reactivity necessitates their temporary conversion into a less reactive form, a process known as protection, to prevent undesired side reactions during transformations elsewhere in the molecule. wikipedia.orgfiveable.me Among the various methods developed for carbonyl protection, the formation of cyclic thioacetals, such as 1,3-dithiolanes, is a widely adopted and robust strategy. arkat-usa.orgasianpubs.org

The 2-phenyl-1,3-dithiolane moiety, a key structural feature of this compound, serves as an effective protecting group for carbonyls. This is primarily due to its remarkable stability under both acidic and basic conditions, which allows for a broad scope of subsequent chemical reactions to be performed on the protected substrate. arkat-usa.orgasianpubs.org The introduction of a bromomethyl group at the 4-position of the dithiolane ring transforms the protecting group from a passive shield into a versatile synthetic handle, enabling its active participation in the construction of complex molecular architectures.

The strategic utility of this compound lies in its bifunctional nature. While the dithiolane ring masks the reactivity of a carbonyl group, the bromomethyl substituent provides a reactive site for a variety of nucleophilic substitution and carbon-carbon bond-forming reactions. This dual functionality is invaluable in multi-step syntheses where sequential modifications are required. For instance, after protecting a carbonyl functionality within a molecule, the bromomethyl group can be used to introduce new substituents or link the molecule to other fragments.

Research on similarly structured bromomethyl-substituted heterocyclic scaffolds has demonstrated the versatility of this functional group. nih.gov It can readily react with various heteroatom-linked substituents, including amines, ethers, amides, and sulfonamides. nih.gov Furthermore, the bromomethyl group facilitates the formation of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. nih.gov This capability allows for the introduction of diverse aryl or vinyl substituents, significantly increasing the molecular complexity while the initial carbonyl group remains securely protected.

The table below summarizes the potential synthetic transformations involving the bromomethyl group of the dithiolane scaffold, based on established reactivity patterns of similar structures. nih.gov

| Reaction Type | Reagent Class | Resulting Functionality |

| Nucleophilic Substitution | Amines (e.g., piperidine, morpholine) | Tertiary Amines |

| Nucleophilic Substitution | Sodium Azide (followed by reduction) | Primary Amines |

| Suzuki–Miyaura Coupling | Boronic Acids (with Pd catalyst) | Aryl/Vinyl Groups (C-C bond) |

Once the desired synthetic modifications are complete, the final and crucial step is the deprotection of the dithiolane to regenerate the parent carbonyl group. arkat-usa.org The development of mild and efficient methods for this cleavage is essential to ensure the integrity of the often-complex, newly synthesized molecule. asianpubs.org A variety of reagents and conditions have been developed for the deprotection of 1,3-dithiolanes, highlighting the maturity of this protecting group strategy. arkat-usa.orgresearchgate.netorganic-chemistry.org

The following table details various reagent systems reported for the cleavage of 1,3-dithiolanes, which would be applicable for regenerating the carbonyl from a this compound-protected substrate, assuming the bromomethyl-derived functionality is stable to the deprotection conditions.

| Reagent System | Conditions | Reference |

| Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] | Solvent-free, Room Temperature | arkat-usa.org |

| N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide [TBBDA] | Solvent-free, Room Temperature | arkat-usa.org |

| 30% Hydrogen Peroxide with Iodine catalyst | Aqueous Micellar System (SDS) | organic-chemistry.org |

| o-Iodoxybenzoic Acid (IBX) | Presence of β-Cyclodextrin in Water | researchgate.net |

| Selectfluor™ | Not specified | organic-chemistry.org |

| Polyphosphoric acid (PPA) and Acetic acid | 20-45 ºC | asianpubs.org |

Future Research Directions and Outlook

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's growing emphasis on green chemistry principles is a primary driver for innovation in synthetic methodologies. Future research concerning 4-Bromomethyl-2-phenyl-1,3-dithiolane will undoubtedly focus on developing synthetic routes that are more sustainable and environmentally friendly than traditional methods.

Key areas of investigation will include:

Solvent-Free and Microwave-Assisted Reactions: Research has demonstrated that the synthesis of dithiolanes can be achieved efficiently under solvent-free conditions using microwave irradiation. acs.org This approach not only accelerates reaction times but also eliminates the environmental burden associated with solvent use and disposal. Future work will aim to optimize these conditions specifically for the synthesis of this compound and its derivatives.

Reusable and Heterogeneous Catalysts: The use of solid-supported catalysts, such as perchloric acid adsorbed on silica gel (HClO₄-SiO₂) or iron(III) fluoride, presents a significant opportunity for greener synthesis. researchgate.netorganic-chemistry.org These catalysts are easily recoverable and can be reused multiple times without a significant loss of activity, thereby reducing waste and cost. researchgate.netorganic-chemistry.org The development of novel, highly efficient, and recyclable catalysts for dithiolane formation will be a critical research avenue.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) will be prioritized. This involves exploring alternative reagents and reaction pathways that minimize the formation of byproducts.

| Methodology | Key Advantages | Future Research Focus |

|---|---|---|

| Conventional Synthesis | Well-established procedures | Replacement with greener alternatives |

| Microwave-Assisted Synthesis | Rapid, solvent-free, high yield acs.org | Optimization for large-scale production |

| Reusable Catalysis | Reduced waste, cost-effective, easy separation researchgate.netorganic-chemistry.org | Development of more robust and selective catalysts |

| Flow Chemistry | Enhanced safety, scalability, and control researchgate.net | Integration with automated systems for on-demand synthesis |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the primary utility of this compound lies in the reactivity of its bromomethyl group, the dithiolane ring itself possesses latent reactivity that is yet to be fully explored. Future research will delve into uncovering novel reactivity patterns and leveraging them for unprecedented chemical transformations.

Promising areas include:

Ring-Opening Reactions: Studies have shown that under certain conditions, 1,3-dithiolane (B1216140) derivatives can undergo unusual ring-opening reactions to yield differentially substituted dithioethers. researchgate.net A deeper investigation into the mechanisms of these reactions could unlock new synthetic pathways to complex sulfur-containing molecules.

[3+2] Cycloadditions: The potential for dithiolane derivatives to act as partners in cycloaddition reactions is an intriguing possibility. For instance, research on related systems has described formal [3+2] cycloadditions for constructing five-membered carbocycles. researchgate.net Exploring analogous reactivity for this compound could lead to the rapid assembly of complex ring systems.

Metal-Catalyzed Cross-Coupling: The development of new catalytic systems could enable the direct functionalization of the dithiolane ring, moving beyond its traditional role as a protecting group. This would open up a vast new chemical space for exploration.

Asymmetric Synthesis and Chiral Induction Strategies

The presence of a stereocenter at the C2 position of the dithiolane ring means that this compound can exist as a pair of enantiomers. Given that stereochemistry is a critical determinant of biological activity, the development of methods for the asymmetric synthesis and chiral resolution of this compound is of paramount importance. mdpi.com

Future research will likely focus on:

Enantioselective Catalysis: The design and application of chiral catalysts to control the stereochemical outcome of the dithiolane ring formation is a major goal. This could involve chiral Lewis acids or organocatalysts to induce facial selectivity in the reaction of the parent aldehyde with 1,2-ethanedithiol.

Chiral Resolution: While asymmetric synthesis is ideal, efficient methods for resolving the racemic mixture are also highly valuable. Enantioselective high-performance liquid chromatography (HPLC) has been successfully used for the resolution of similar chiral 1,3-dithiolanes and represents a viable strategy. mdpi.comnih.gov

Chiral Induction: Investigating how the chirality of the dithiolane ring can influence the stereochemistry of subsequent reactions at the bromomethyl group or other parts of the molecule is another important frontier. Understanding the principles of chiral induction in these systems will be crucial for their application in complex target synthesis. uni-muenchen.de

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

The synergy between computational chemistry and experimental synthesis is revolutionizing how chemical research is conducted. For this compound, computational modeling offers a powerful tool to accelerate discovery and optimization.

Key applications in this area will include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, identify transition states, and rationalize observed reactivity and selectivity. This understanding is crucial for designing more efficient and selective synthetic routes.

Catalyst Design: Computational screening can be used to predict the efficacy of potential catalysts for both the synthesis and subsequent transformations of this compound. mdpi.com Machine learning models, trained on existing reaction data, can help identify promising catalyst structures from vast chemical spaces. nih.govrsc.orgresearchgate.net

Predictive Chemistry: Machine learning algorithms are being developed to predict the outcomes of chemical reactions, including identifying the major products and predicting yields. nih.govrsc.orgnih.gov Applying these predictive models to reactions involving this compound could significantly reduce the amount of trial-and-error experimentation required. mit.edu

Integration with Automation and Flow Chemistry Methodologies

The transition from batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and enhanced scalability. researchgate.netnih.govmdpi.com The integration of automation with flow chemistry represents the next step in the evolution of chemical synthesis.

Future directions in this domain include:

Automated Flow Synthesis: Developing automated flow systems for the on-demand synthesis of this compound will enable rapid production and optimization. researchgate.netsoci.org These systems can automatically vary reaction parameters such as temperature, pressure, and stoichiometry to quickly identify optimal conditions. soci.org

High-Throughput Screening: By coupling flow reactors with automated analysis techniques (e.g., LC/MS), it will be possible to perform high-throughput screening of reaction conditions and catalysts. This will accelerate the discovery of new transformations and applications for this compound.

Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple synthetic steps into a single continuous process, eliminating the need for isolation and purification of intermediates. researchgate.net This approach could be used to synthesize complex molecules starting from this compound in a highly efficient manner.

Expanding Applications in Specialized Materials and Supramolecular Chemistry

The unique structural and chemical properties of the dithiolane moiety make it an attractive component for the design of advanced materials and supramolecular assemblies. The this compound, with its convenient handle for further functionalization, is well-positioned to contribute to these fields.

Exciting future applications include:

Dynamic Covalent Polymers: The disulfide bond within the dithiolane ring is inherently dynamic and can undergo reversible cleavage and reformation. This property can be exploited to create self-healing polymers, adaptable hydrogels, and recyclable materials. researchgate.netresearchgate.netacs.org

Supramolecular Assemblies: Dithiolanes have been used to create modular motifs for applications in cytosolic delivery and targeted drug release. rsc.orgnih.gov The ability to attach this compound to peptides, proteins, or other macromolecules could lead to the development of sophisticated biomaterials and therapeutic delivery systems. nih.gov

Functional Surfaces: The sulfur atoms in the dithiolane ring have a strong affinity for gold and other metal surfaces. This property can be used to create self-assembled monolayers (SAMs) with tailored properties, which could find applications in sensors, electronics, and nanotechnology.

| Application Area | Key Feature of Dithiolane | Potential Impact |

|---|---|---|

| Self-Healing Materials | Dynamic disulfide bonds researchgate.netresearchgate.net | Creation of materials with extended lifetimes and reduced waste |

| Drug Delivery | Thiol-mediated uptake, biocompatibility rsc.orgnih.gov | Targeted and controlled release of therapeutics |

| Self-Assembling Peptides | Structural scaffold for supramolecular structures nih.gov | Development of novel biomaterials for tissue engineering and regenerative medicine |

| Functional Surfaces (SAMs) | Affinity of sulfur for metal surfaces | Advanced sensors, molecular electronics, and biocompatible coatings |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for preparing 4-Bromomethyl-2-phenyl-1,3-dithiolane?

- Methodological Answer : The synthesis typically involves bromination of a 1,3-dithiolane precursor. For example, sodium methoxide and ethane-1,2-dithiol are used to form the dithiolane ring, followed by bromomethylation under controlled conditions. Reaction parameters like temperature (ambient to 60°C), solvent polarity, and stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide) must be optimized to avoid side reactions such as over-bromination or ring-opening. Characterization via -NMR and IR spectroscopy is critical to confirm the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Multinuclear NMR (, ) is essential for structural elucidation, particularly to verify the bromomethyl group (δ ~3.3–3.6 ppm in -NMR) and the dithiolane ring protons. IR spectroscopy can confirm the C-Br stretch (~550–600 cm) and sulfur-containing functional groups. Mass spectrometry (EI or ESI) provides molecular ion confirmation and fragmentation patterns. Cross-validation with X-ray crystallography (if crystalline) offers definitive structural proof .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation via hydrolysis or oxidation. Use anhydrous solvents (e.g., THF, DCM) during reactions. Monitor for discoloration or precipitate formation, which may indicate decomposition. Conduct periodic NMR checks to assess purity over time .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, focusing on the bromomethyl group’s electrophilicity and the dithiolane ring’s steric effects. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophiles or transition-metal catalysts. Compare computational results with experimental data (e.g., reaction yields with Pd(0) catalysts) to refine models .

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping peaks), use 2D techniques like COSY or HSQC to assign protons and carbons. If X-ray data conflicts with computational geometries, re-optimize DFT parameters (e.g., solvent effects, dispersion corrections). Validate mass spectral fragments using high-resolution MS (HRMS) and isotope pattern analysis .

Q. How does the dithiolane ring influence the compound’s stability under oxidative or thermal conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to assess thermal stability. For oxidative studies, expose the compound to controlled O or radical initiators (e.g., AIBN) and monitor degradation via GC-MS or Raman spectroscopy. Compare with non-sulfur analogs to isolate the dithiolane’s role. Surface reactivity studies (e.g., on silica or metal oxides) can further elucidate environmental interactions .

Q. What mechanistic insights explain the regioselectivity of bromomethylation in 1,3-dithiolane systems?

- Methodological Answer : Use kinetic isotopic labeling (e.g., deuterated substrates) to track bromine incorporation. Probe transition states via computational modeling (DFT) and validate with experimental substituent effects (e.g., electron-donating/withdrawing groups on the phenyl ring). Competitive reactions with alternative brominating agents (e.g., Br vs. NBS) can clarify electrophilic vs. radical pathways .

Q. How can microspectroscopic imaging techniques analyze surface adsorption behavior of this compound?

- Methodological Answer : Apply atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map adsorption on model indoor surfaces (e.g., glass, polymers). Couple with quartz crystal microbalance (QCM) to quantify mass changes during adsorption/desorption. Compare with gas-phase reactivity data to model indoor air chemistry impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.